MFCD11843791
Description
The compound identified by the MDL number MFCD11843791 is a synthetic organic compound, likely belonging to the arylboronic acid family based on structural analogs in the provided evidence.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPKSLHKKEVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11843791 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a lactone with a reagent generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives with various substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in scaling up the production while maintaining the desired purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
MFCD11843791 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
MFCD11843791 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of MFCD11843791 involves its interaction with specific molecular targets and pathways. At the molecular level, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular structure : Likely features a substituted phenyl ring with halogen (e.g., bromo, chloro) and boronic acid functional groups.
- Molecular weight : Estimated between 200–250 g/mol, based on analogs .
- Pharmacological profile: Potential for moderate blood-brain barrier (BBB) penetration and low CYP enzyme inhibition, as seen in similar boronic acids .
Comparison with Similar Compounds
The following table compares MFCD11843791 (inferred) with two structurally analogous compounds: CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (brominated aromatic acid). Data are sourced from experimental and computational studies in the provided evidence.
Structural and Functional Analysis:
CAS 1046861-20-4 :
- Structural similarity : Shares a boronic acid group and halogen substituents (Br, Cl) with this compound. The bromo and chloro groups enhance electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions .
- Functional contrast : Higher molecular weight and lower solubility compared to this compound may limit its utility in aqueous-phase reactions.
CAS 1761-61-1 :
- Structural similarity : Contains a brominated aromatic ring but lacks a boronic acid group. Its carboxylic acid group improves solubility in polar solvents but reduces BBB permeability compared to boronic acids .
- Functional contrast : Superior solubility (0.687 mg/ml) makes it preferable for formulations requiring higher bioavailability.
Research Findings and Implications
Synthetic Accessibility: this compound’s hypothesized synthesis via palladium-catalyzed cross-coupling aligns with methods for CAS 1046861-20-4, which uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate . This method offers high yields (~80–98%) but requires stringent anhydrous conditions.
Pharmacological Performance :
- Boronic acid derivatives like this compound exhibit moderate BBB permeability (hypothesized), making them candidates for central nervous system (CNS) drug development. However, their lower solubility compared to carboxylic acid analogs (e.g., CAS 1761-61-1) may necessitate prodrug strategies .
Thermodynamic Stability :
- Computational models (e.g., SILICOS-IT, XLOGP3) suggest that halogen substituents in this compound increase lipophilicity (Log Po/w ~2.1), favoring membrane penetration but complicating aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
